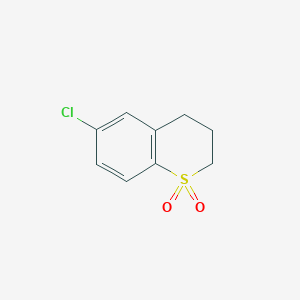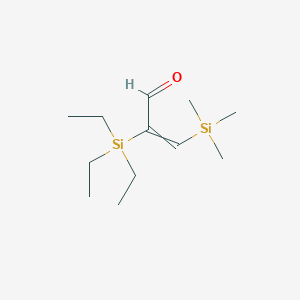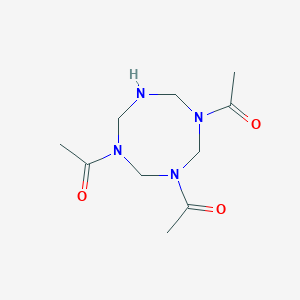
1,1',1''-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a tetrazocane ring system, which is a nitrogen-rich heterocyclic structure, and three ethanone groups attached to it. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for research in energetic materials and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) typically involves the formation of the tetrazocane ring followed by the attachment of ethanone groups One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazocane ringThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced crystallization techniques ensures the purity and consistency of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
作用機序
The mechanism by which 1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) exerts its effects involves interactions with molecular targets and pathways. The nitrogen-rich tetrazocane ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cellular signaling .
類似化合物との比較
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use in explosives and propellants.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Another nitrogen-rich compound used in energetic materials.
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): A high-energy compound with applications in military and industrial settings.
Uniqueness
1,1’,1’'-(1,3,5,7-Tetrazocane-1,3,5-triyl)tri(ethan-1-one) is unique due to its specific structural arrangement and the presence of multiple ethanone groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
90523-28-7 |
|---|---|
分子式 |
C10H18N4O3 |
分子量 |
242.28 g/mol |
IUPAC名 |
1-(3,5-diacetyl-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C10H18N4O3/c1-8(15)12-4-11-5-13(9(2)16)7-14(6-12)10(3)17/h11H,4-7H2,1-3H3 |
InChIキー |
WCFDFFXQJMPPBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CNCN(CN(C1)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


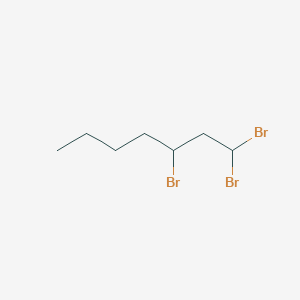
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

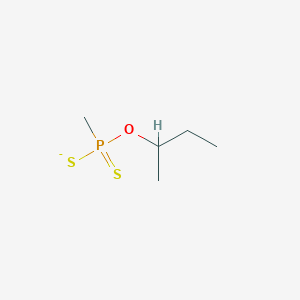


![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
